L-732138

Description

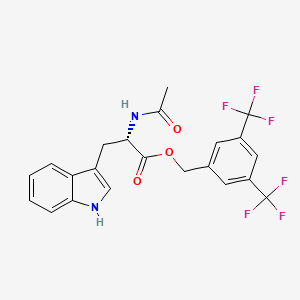

Structure

3D Structure

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F6N2O3/c1-12(31)30-19(8-14-10-29-18-5-3-2-4-17(14)18)20(32)33-11-13-6-15(21(23,24)25)9-16(7-13)22(26,27)28/h2-7,9-10,19,29H,8,11H2,1H3,(H,30,31)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYQYXVAWXAYQC-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163989 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

148451-96-1 | |

| Record name | N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148451-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148451961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-732,138: A Technical Guide to its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-732,138 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P (SP). The SP/NK-1 receptor system is extensively distributed throughout the central and peripheral nervous systems and is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, and the regulation of mood and anxiety. By competitively blocking the binding of SP to the NK-1 receptor, L-732,138 effectively inhibits the downstream signaling cascades initiated by this interaction, making it a valuable tool for investigating the roles of the SP/NK-1 system and a potential therapeutic agent for various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the mechanism of action of L-732,138 in neurons, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes.

Core Mechanism of Action: Competitive Antagonism of the NK-1 Receptor

The fundamental mechanism of action of L-732,138 is its ability to act as a competitive antagonist at the NK-1 receptor. This means that L-732,138 binds to the same site on the NK-1 receptor as the endogenous ligand, Substance P, but its binding does not elicit a biological response. Instead, it prevents Substance P from binding and activating the receptor, thereby blocking its physiological effects.

L-732,138 exhibits high affinity and selectivity for the human NK-1 receptor. It is reported to be approximately 200-fold more potent for the human NK-1 receptor than for the rat NK-1 receptor and over 1000-fold more potent for the human NK-1 receptor than for human NK-2 or NK-3 receptors[1]. This selectivity is crucial for its utility as a specific pharmacological tool to dissect the functions of the NK-1 receptor system.

Quantitative Data: Binding Affinity and Potency

The following tables summarize the quantitative data for L-732,138's interaction with the NK-1 receptor.

Table 1: Binding Affinity of L-732,138 for the Human NK-1 Receptor

| Parameter | Value | Cell Type | Radioligand | Reference |

| IC50 | 2.3 nM | CHO cells expressing human NK-1 receptor | [¹²⁵I]-Tyr⁸-Substance P | [1][2] |

| IC50 | 1.6 nM | CHO cells expressing human NK-1 receptor | [¹²⁵I]-labeled Substance P | [3] |

Table 2: Antagonistic Potency of L-732,138 in Functional Assays

| Cell Line | IC50 (Growth Inhibition) | Assay | Reference |

| COLO 858 (human melanoma) | 44.6 µM | MTS Assay | [1] |

| MEL HO (human melanoma) | 76.3 µM | MTS Assay | [1] |

| COLO 679 (human melanoma) | 64.2 µM | MTS Assay | [1] |

| SW-403 (human colon carcinoma) | 75.28 µM | Coulter Counter | [4] |

| 23132-87 (human gastric carcinoma) | 76.8 µM | Coulter Counter | [4] |

Signaling Pathways Modulated by L-732,138 in Neurons

Activation of the NK-1 receptor by Substance P initiates a cascade of intracellular signaling events. The NK-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαs proteins[3][5]. By blocking this initial step, L-732,138 prevents the activation of these downstream pathways.

Key Downstream Consequences of NK-1 Receptor Blockade by L-732,138:

-

Inhibition of Phospholipase C (PLC) Activation: L-732,138 prevents the Gq/11-mediated activation of PLC.

-

Suppression of Second Messenger Production: Consequently, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) is inhibited.

-

Prevention of Intracellular Calcium Mobilization: The lack of IP3 production prevents the release of calcium from intracellular stores, such as the endoplasmic reticulum. This is a critical consequence, as calcium is a ubiquitous second messenger that mediates a wide range of neuronal functions, including neurotransmitter release, gene expression, and synaptic plasticity.

-

Inhibition of Protein Kinase C (PKC) Activation: The absence of DAG and the blunted calcium signal prevent the activation of PKC, a key enzyme involved in the phosphorylation of numerous substrate proteins that regulate neuronal excitability and function.

Experimental Protocols

Radioligand Binding Assay for NK-1 Receptor

This protocol is representative of the methodology used to determine the binding affinity of compounds like L-732,138 to the NK-1 receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1 receptor.

-

Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, add a fixed concentration of the radioligand (e.g., [¹²⁵I]-Tyr⁸-Substance P).

-

Add increasing concentrations of the unlabeled competitor, L-732,138.

-

To determine non-specific binding, add a high concentration of unlabeled Substance P to a separate set of wells.

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of L-732,138.

-

Plot the specific binding as a function of the logarithm of the L-732,138 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of L-732,138 that inhibits 50% of the specific binding of the radioligand.

-

Whole-Cell Patch-Clamp Electrophysiology (Representative Protocol)

Detailed Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., rat or mouse).

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Cut coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Recording Setup:

-

Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

The intracellular solution typically contains a potassium-based salt (e.g., K-gluconate), pH buffers, and ATP/GTP to maintain cell health.

-

-

Electrophysiological Recording:

-

Approach a target neuron with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

In current-clamp mode, record the resting membrane potential and spontaneous action potential firing.

-

In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) to record synaptic currents.

-

-

Drug Application:

-

Establish a stable baseline recording.

-

Apply Substance P to the bath to induce a response (e.g., depolarization and increased firing in current-clamp, or an inward current in voltage-clamp).

-

After washing out the Substance P, pre-incubate the slice with L-732,138 for a period of time before co-applying it with Substance P.

-

Record the neuronal response to Substance P in the presence of L-732,138 to assess its antagonistic effect.

-

-

Data Analysis:

-

Measure changes in membrane potential, firing frequency, and current amplitude in response to the drug applications.

-

Construct dose-response curves for the inhibitory effect of L-732,138 on the Substance P-induced response.

-

Functional Consequences in Neuronal Systems

The blockade of NK-1 receptors by L-732,138 has significant functional consequences in various neuronal systems.

Modulation of Neurotransmitter Release

Substance P, through NK-1 receptor activation, can modulate the release of other neurotransmitters. For instance, in the ventral tegmental area (VTA), Substance P can increase dopamine release in the nucleus accumbens. L-732,138 has been shown to block this effect, demonstrating its ability to influence dopaminergic neurotransmission.

Neuronal Excitability

Substance P generally has an excitatory effect on neurons, causing depolarization and an increase in firing rate. L-732,138, by antagonizing the NK-1 receptor, can prevent this excitation and maintain the neuron at its resting state in the presence of Substance P.

Apoptosis and Neuroprotection

While much of the research on L-732,138 and apoptosis has been conducted in cancer cell lines, the findings suggest a potential role in neuronal cell death and survival. In various cancer cell lines, L-732,138 has been shown to induce apoptosis[4][6]. The underlying mechanism is thought to involve the blockade of the pro-survival signals that are initiated by Substance P binding to the NK-1 receptor. Although direct evidence in primary neurons is limited, a related NK-1 receptor antagonist, L-733,060, has demonstrated neuroprotective effects in a mouse model of traumatic brain injury by inhibiting oxidative stress and cell death. This suggests that NK-1 receptor antagonists, including L-732,138, may have therapeutic potential in conditions involving neuronal damage.

Conclusion

L-732,138 is a powerful pharmacological tool for studying the Substance P/NK-1 receptor system in neurons. Its high potency and selectivity for the human NK-1 receptor make it a valuable compound for elucidating the role of this system in health and disease. By competitively antagonizing the NK-1 receptor, L-732,138 effectively blocks the downstream signaling cascades involving G-proteins, phospholipase C, and intracellular calcium, thereby modulating neuronal excitability, neurotransmitter release, and potentially cell survival. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for its application in neuroscience research and the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophysiological studies on rat dorsal root ganglion neurons after peripheral axotomy: Changes in responses to neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

L-732,138: A Technical Guide to a Selective NK-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-732,138, a potent and selective non-peptide antagonist of the human neurokinin-1 (NK-1) receptor. The document details its binding affinity, selectivity profile, and functional activity, supported by comprehensive experimental protocols and pathway visualizations to facilitate further research and development.

Molecular Profile and Selectivity

L-732,138 is a competitive antagonist that demonstrates high affinity and marked selectivity for the human NK-1 receptor over other tachykinin receptors. Its primary mechanism of action is the blockade of the binding of Substance P (SP), the endogenous ligand for the NK-1 receptor.

Binding Affinity and Selectivity Data

Quantitative analysis of L-732,138's binding characteristics reveals a nanomolar potency for the human NK-1 receptor. The compound's selectivity is a key feature, with significantly lower affinity for the NK-2 and NK-3 receptors.

| Parameter | Receptor | Species | Value | Selectivity Fold | Citation |

| IC50 | NK-1 | Human | 2.3 nM | - | [1][2] |

| Selectivity | NK-2 | Human | >1000-fold vs. NK-1 | >1000x | [3] |

| Selectivity | NK-3 | Human | >1000-fold vs. NK-1 | >1000x | [3] |

NK-1 Receptor Signaling Pathway

The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand Substance P, primarily couples to the Gαq subunit. This initiates a downstream signaling cascade resulting in intracellular calcium mobilization. L-732,138 acts by competitively blocking the initial binding of Substance P, thereby inhibiting this entire pathway.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of L-732,138, synthesized from established practices for NK-1 receptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (IC50/Ki) of L-732,138 for the human NK-1 receptor.

Objective: To quantify the ability of L-732,138 to displace a radiolabeled ligand from the human NK-1 receptor.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK-1 receptor.[2]

-

Radioligand: [125I]-Tyr8-Substance P.[1]

-

Non-specific Binding Control: High concentration (e.g., 1 µM) of unlabeled Substance P.

-

Test Compound: L-732,138 at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Glass fiber filters (e.g., GF/B), vacuum filtration manifold, gamma counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine assay buffer, cell membranes (20-40 µg protein/well), a fixed concentration of [125I]-Tyr8-Substance P (at or near its Kd), and varying concentrations of L-732,138.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of L-732,138. Calculate the IC50 value using non-linear regression (sigmoidal dose-response). The Ki can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This protocol assesses the functional antagonism of L-732,138 by measuring its ability to inhibit Substance P-induced intracellular calcium release.

Objective: To determine the potency of L-732,138 in blocking NK-1 receptor-mediated signaling.

Materials:

-

Cells: CHO cells stably expressing the human NK-1 receptor.

-

Agonist: Substance P.

-

Antagonist: L-732,138.

-

Calcium Indicator Dye: Fluo-4 AM or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the CHO-NK1 cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

-

Dye Loading: Remove culture medium and load cells with the calcium indicator dye in assay buffer for 60 minutes at 37°C.

-

Antagonist Pre-incubation: Add varying concentrations of L-732,138 to the wells and incubate for 15-30 minutes at room temperature.

-

Signal Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading.

-

Agonist Stimulation: Use the instrument's liquid handler to add a pre-determined concentration of Substance P (typically an EC80 concentration) to all wells.

-

Data Acquisition: Immediately record the fluorescence intensity over time (typically 2-3 minutes) to capture the peak calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage inhibition of the Substance P response against the log concentration of L-732,138 to calculate the IC50.

Representative In Vivo Protocol (Anti-Emetic Model)

While specific in vivo studies focusing solely on L-732,138 are limited, this protocol represents a standard model for evaluating the anti-emetic potential of NK-1 receptor antagonists, based on established cisplatin-induced emesis models in ferrets.[4][5]

Objective: To assess the efficacy of L-732,138 in preventing acute and delayed emesis induced by a chemotherapeutic agent.

Animals: Male ferrets (Mustela putorius furo).

Materials:

-

Emetogen: Cisplatin (5-10 mg/kg).

-

Test Compound: L-732,138, formulated for intravenous (i.v.) or oral (p.o.) administration.

-

Vehicle Control: Appropriate vehicle for L-732,138.

-

Observation Cages: Cages allowing for clear observation of the animals.

Procedure:

-

Acclimation: Acclimate ferrets to the housing and experimental conditions.

-

Drug Administration: Administer L-732,138 (at various doses, e.g., 0.1 - 3 mg/kg, i.v.) or vehicle control to the animals 30-60 minutes prior to the emetogen challenge.

-

Emesis Induction: Administer a single dose of cisplatin (i.v.).

-

Observation (Acute Phase): Observe the animals continuously for the first 8 hours post-cisplatin administration. Record the number of retches and vomits for each animal.

-

Observation (Delayed Phase): Continue observation at regular intervals for up to 72 hours to assess delayed emesis.

-

Data Analysis: Compare the total number of emetic episodes between the L-732,138-treated groups and the vehicle control group. Calculate the percentage reduction in emesis for each dose. Statistical significance can be determined using appropriate methods (e.g., Mann-Whitney U test or ANOVA).

Summary and Conclusion

L-732,138 is a highly potent and selective antagonist of the human NK-1 receptor, effectively blocking the signaling cascade initiated by Substance P. The data and protocols presented in this guide confirm its utility as a valuable research tool for investigating the physiological and pathophysiological roles of the NK-1 receptor. The provided methodologies offer a robust framework for consistent and reproducible characterization of L-732,138 and other novel NK-1 receptor antagonists in both in vitro and in vivo settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The NK-1 Receptor Antagonist L-732,138 Induces Apoptosis and Counteracts Substance P-Related Mitogenesis in Human Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

L-732,138: A High-Affinity Antagonist for the Neurokinin-1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of L-732,138 to the Neurokinin-1 (NK-1) receptor, a critical target in various physiological and pathological processes, including pain, inflammation, and cancer. The document details the quantitative binding characteristics, the experimental methodologies used for their determination, and the associated intracellular signaling cascades.

Quantitative Binding Affinity of L-732,138 to the NK-1 Receptor

L-732,138 is a potent and selective competitive antagonist of the NK-1 receptor.[1][2] Its high affinity for the human NK-1 receptor has been consistently demonstrated in multiple studies. The inhibitory concentration (IC50) and dissociation constant (Ki) are key parameters that quantify this interaction.

| Parameter | Value | Cell Line | Receptor Species | Radioligand | Reference |

| IC50 | 2.3 nM | CHO | Human | 125I-Substance P | [1][3][4] |

| IC50 | 3.3 nM | CHO | Human | [125I]Trp8-Substance P | [2][4] |

L-732,138 exhibits significant selectivity for the human NK-1 receptor. It is approximately 200-fold more potent for the human NK-1 receptor than for the rat NK-1 receptor and over 1,000-fold more potent than for the human NK-2 and NK-3 receptors.[2][5]

Experimental Protocol: Radioligand Binding Assay

The binding affinity of L-732,138 to the NK-1 receptor is typically determined using a competitive radioligand binding assay. The following protocol provides a generalized methodology based on commonly cited experiments.

Objective: To determine the IC50 value of L-732,138 for the human NK-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cells: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK-1 receptor.

-

Radioligand: 125I-labeled Substance P (125I-SP) or [125I]-Tyr8-Substance P.

-

Competitor: L-732,138.

-

Non-specific binding control: A high concentration of a non-labeled NK-1 receptor antagonist (e.g., unlabeled Substance P or Aprepitant).

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and bovine serum albumin (BSA).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Cell Membrane Preparation:

-

Culture CHO cells expressing the human NK-1 receptor to an appropriate density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times with a fresh buffer to remove endogenous substances.

-

Resuspend the final membrane preparation in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of the cell membrane preparation.

-

Add a fixed concentration of the radioligand (125I-SP).

-

Add increasing concentrations of the competitor, L-732,138.

-

For determining non-specific binding, add a saturating concentration of the non-labeled antagonist to a separate set of tubes.

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of L-732,138.

-

Plot the percentage of specific binding against the logarithm of the L-732,138 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of L-732,138 that inhibits 50% of the specific radioligand binding.

-

NK-1 Receptor Signaling Pathways

The NK-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gs heterotrimeric G proteins upon activation by its endogenous ligand, Substance P.[6][7] This activation initiates a cascade of intracellular events. L-732,138, as a competitive antagonist, prevents Substance P from binding to the receptor, thereby inhibiting these downstream signaling pathways.

The primary signaling pathway involves the activation of phospholipase C (PLC) by the Gαq subunit, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently activate downstream pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammation.[7] Activation of the Gαs subunit, on the other hand, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The NK-1 Receptor Antagonist L-732,138 Induces Apoptosis and Counteracts Substance P-Related Mitogenesis in Human Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

L-732,138: A Technical Guide to its Role as a Substance P Antagonist at the NK-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-732,138, a potent and selective non-peptide antagonist of the Substance P (SP) neurokinin-1 (NK-1) receptor. The document details the pharmacological properties of L-732,138, including its binding affinity and selectivity, and summarizes its effects in various in vitro and in vivo experimental models. Furthermore, it outlines the key signaling pathways modulated by the interaction of Substance P with the NK-1 receptor and the mechanism by which L-732,138 exerts its antagonistic effects. Detailed experimental protocols for core assays and visual representations of signaling pathways and experimental workflows are provided to support researchers in the fields of pharmacology and drug development.

Introduction to Substance P and the NK-1 Receptor

Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family.[1] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[2] SP exerts its biological effects primarily through binding to the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[1][3] The activation of the NK-1 receptor by SP initiates a cascade of intracellular signaling events, making this interaction a key target for therapeutic intervention in a range of disorders.

L-732,138: A Selective NK-1 Receptor Antagonist

L-732,138 is a non-peptide, competitive antagonist of the NK-1 receptor.[4][5] Its chemical structure allows for high-affinity binding to the receptor, thereby blocking the binding of Substance P and inhibiting its downstream effects.[2]

Pharmacological Profile

L-732,138 exhibits high potency and selectivity for the human NK-1 receptor. Quantitative data on its binding affinity and inhibitory concentration are summarized in the tables below.

| Parameter | Value | Receptor | Cell Line | Reference |

| IC50 | 2.3 nM | Human NK-1 | CHO | [4][5] |

Table 1: Inhibitory Concentration (IC50) of L-732,138

L-732,138 demonstrates significant selectivity for the human NK-1 receptor over other neurokinin receptor subtypes, such as NK-2 and NK-3. This selectivity is crucial for minimizing off-target effects in therapeutic applications.

| Receptor | Selectivity Fold (vs. Human NK-1) | Reference |

| Human NK-2 | >1000-fold | [4][6] |

| Human NK-3 | >1000-fold | [4][6] |

Table 2: Receptor Selectivity of L-732,138

Mechanism of Action: Antagonism of Substance P Signaling

The binding of Substance P to the NK-1 receptor triggers the activation of Gq/11 proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[5] The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG initiate a variety of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which are involved in cellular responses like proliferation, inflammation, and pain signaling.[4][5] L-732,138 competitively binds to the NK-1 receptor, preventing Substance P from initiating this signaling cascade.

In Vitro and In Vivo Effects of L-732,138

The antagonistic properties of L-732,138 have been demonstrated in a variety of experimental models, highlighting its potential therapeutic applications.

In Vitro Studies

In cellular assays, L-732,138 has been shown to inhibit the proliferation of various cancer cell lines that express the NK-1 receptor. This anti-proliferative effect is often associated with the induction of apoptosis.

| Cell Line | Effect | IC50 | Reference |

| Human SW-403 colon carcinoma | Inhibition of proliferation | 75.28 µM | [7][8] |

| 23132-87 gastric carcinoma | Inhibition of proliferation | 76.8 µM | [7][8] |

| COLO 858 melanoma | Inhibition of cell growth | 44.6 µM | [6] |

| MEL HO melanoma | Inhibition of cell growth | 76.3 µM | [6] |

| COLO 679 melanoma | Inhibition of cell growth | 64.2 µM | [6] |

Table 3: In Vitro Effects of L-732,138 on Cancer Cell Lines

In Vivo Studies

Preclinical studies in animal models have demonstrated the potential of L-732,138 in modulating pain and inflammation. For instance, in rodent models of inflammatory pain, such as the formalin test and carrageenan-induced hyperalgesia, L-732,138 has been shown to produce analgesic effects.[6] However, the efficacy of NK-1 receptor antagonists as analgesics in human clinical trials has been a subject of debate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of L-732,138 with the NK-1 receptor.

NK-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of L-732,138 to the NK-1 receptor by measuring its ability to displace a radiolabeled ligand, typically [3H]-Substance P.

Materials:

-

Membrane preparations from cells expressing the human NK-1 receptor (e.g., CHO cells).

-

[3H]-Substance P (Radioligand).

-

L-732,138 (Test compound).

-

Unlabeled Substance P (for determining non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of L-732,138 in assay buffer.

-

In a 96-well plate, add assay buffer, [3H]-Substance P (at a concentration near its Kd), and either L-732,138, unlabeled Substance P (for non-specific binding), or buffer alone (for total binding).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of L-732,138 by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Imaging Assay

This assay measures the ability of L-732,138 to block Substance P-induced increases in intracellular calcium concentration, a key downstream event in NK-1 receptor signaling.

Materials:

-

Cells expressing the human NK-1 receptor.

-

Fura-2 AM (or another calcium-sensitive fluorescent dye).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Substance P.

-

L-732,138.

-

Fluorescence microscope or plate reader with appropriate filters for ratiometric calcium imaging.

Procedure:

-

Plate NK-1 receptor-expressing cells on glass-bottom dishes or microplates.

-

Load the cells with Fura-2 AM (typically 1-5 µM) in HBSS containing Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

-

Pre-incubate the cells with various concentrations of L-732,138 or vehicle for a defined period.

-

Establish a baseline fluorescence reading by exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Stimulate the cells with a specific concentration of Substance P.

-

Record the changes in the 340/380 nm fluorescence ratio over time.

-

Analyze the data to determine the inhibitory effect of L-732,138 on the Substance P-induced calcium response and calculate the IC50 value.

Clinical Development Status

While other NK-1 receptor antagonists, such as aprepitant, have been approved for clinical use, primarily for the prevention of chemotherapy-induced nausea and vomiting, the clinical development status of L-732,138 is less clear from publicly available information. Further investigation into clinical trial databases would be required to determine if this specific compound has progressed into human trials.

Conclusion

L-732,138 is a valuable research tool for investigating the role of the Substance P/NK-1 receptor system in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for dissecting the intricate signaling pathways mediated by this receptor. While its direct clinical application remains to be fully elucidated, the study of L-732,138 and similar compounds continues to provide crucial insights into the therapeutic potential of targeting the NK-1 receptor.

References

- 1. Carrageenan-induced thermal hyperalgesia in the mouse: role of nerve growth factor and the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brainvta.tech [brainvta.tech]

- 3. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The NK-1 receptor antagonist L-732,138 induces apoptosis in human gastrointestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of L-732,138: A Tachykinin NK1 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-732,138 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Its discovery marked a significant advancement in the exploration of the therapeutic potential of modulating the substance P (SP) signaling pathway. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of L-732,138. It details its mechanism of action, key quantitative data from in vitro and in vivo studies, and the experimental protocols utilized in its evaluation. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.

Introduction

Substance P, an undecapeptide neurotransmitter, is the preferred endogenous ligand for the G protein-coupled neurokinin-1 (NK1) receptor.[1] The activation of the NK1 receptor by substance P is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and the emetic reflex.[1] Consequently, the development of NK1 receptor antagonists has been a major focus of pharmaceutical research for the treatment of conditions such as chemotherapy-induced nausea and vomiting (CINV), depression, and pain.

L-732,138 emerged from a research program aimed at identifying non-peptide antagonists of the NK1 receptor with high affinity and selectivity. As a tryptophan-derived compound, it represented a novel structural class of NK1 antagonists. This guide will delve into the scientific journey of L-732,138, from its initial discovery to its characterization as a valuable tool for neuroscience and oncology research.

Discovery and Synthesis

The discovery of L-732,138 was the result of a systematic screening and structure-activity relationship (SAR) optimization program. The initial lead compound was a tryptophan derivative that exhibited weak antagonist activity at the NK1 receptor. Through medicinal chemistry efforts, modifications to the tryptophan scaffold were explored to enhance binding affinity and selectivity. A key breakthrough was the discovery that specific substitutions on the benzyl ester and acylation of the tryptophan nitrogen significantly improved potency. While a detailed, step-by-step synthesis protocol for L-732,138 is not publicly available in the reviewed literature, the general synthetic strategy for this class of tryptophan-derived NK1 antagonists has been described. The synthesis typically involves the coupling of a protected L-tryptophan derivative with a substituted benzyl alcohol, followed by further modifications to the amino and carboxyl groups to optimize pharmacological properties.

Mechanism of Action

L-732,138 exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of the endogenous ligand, substance P.[2][3] This blockade inhibits the downstream signaling cascade initiated by NK1 receptor activation.

NK1 Receptor Signaling Pathway

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq. Upon substance P binding, a conformational change in the receptor activates Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses, including neuronal excitation, smooth muscle contraction, and cell proliferation.

Quantitative Pharmacological Data

The pharmacological profile of L-732,138 has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of L-732,138

| Parameter | Species/Cell Line | Receptor | Value | Reference(s) |

| IC50 | Human (CHO cells) | NK1 | 2.3 nM | [2][3] |

| Selectivity | Human vs. Rat | NK1 | >200-fold | [2] |

| Selectivity | Human NK1 vs. NK2/NK3 | >1000-fold | [2] |

IC50: Half maximal inhibitory concentration.

Table 2: In Vitro Antiproliferative Activity of L-732,138

| Cell Line | Cancer Type | Parameter | Concentration (µM) | Reference(s) |

| SW-403 | Colon Carcinoma | IC50 | 75.28 | [4] |

| SW-403 | Colon Carcinoma | IC100 | 127.4 | [4] |

| 23132-87 | Gastric Carcinoma | IC50 | 76.8 | [4] |

| 23132-87 | Gastric Carcinoma | IC100 | 157.2 | [4] |

| COLO 858 | Melanoma | IC50 | 44.6 | [2][5] |

| MEL HO | Melanoma | IC50 | 76.3 | [2][5] |

| COLO 679 | Melanoma | IC50 | 64.2 | [2][5] |

IC50: Concentration causing 50% inhibition of cell growth. IC100: Concentration causing 100% inhibition of cell growth.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize L-732,138.

In Vitro Assays

This assay is used to determine the binding affinity of a compound for its target receptor.

-

Objective: To determine the IC50 and Ki of L-732,138 for the NK1 receptor.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

-

Radioligand: [3H]Substance P or [125I]Bolton-Hunter labeled substance P.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4).

-

L-732,138 at various concentrations.

-

Unlabeled substance P for determining non-specific binding.

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of L-732,138 in the binding buffer.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled substance P.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

This functional assay measures the ability of a compound to antagonize the intracellular calcium release induced by an agonist.

-

Objective: To determine the functional potency of L-732,138 as an NK1 receptor antagonist.

-

Materials:

-

CHO cells stably expressing the human NK1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Substance P (agonist).

-

L-732,138 at various concentrations.

-

Fluorescence plate reader with automated injection capabilities.

-

-

Procedure:

-

Plate the CHO-hNK1R cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of L-732,138.

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of substance P to stimulate the cells.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Plot the dose-response curve for L-732,138's inhibition of the substance P-induced calcium signal.

-

Calculate the IC50 value for the antagonist activity.

-

In Vivo Assays

This is a gold-standard animal model for evaluating the antiemetic potential of drug candidates.

-

Objective: To assess the efficacy of L-732,138 in preventing acute and delayed emesis.

-

Animals: Male ferrets.

-

Procedure:

-

Acclimatize the ferrets to the experimental conditions.

-

Administer L-732,138 or vehicle via the desired route (e.g., intraperitoneal, oral).

-

After a specified pre-treatment time, administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally or intravenously) to induce emesis.[7][8][9][10]

-

Observe the animals continuously for a defined period (e.g., 4-72 hours) and record the number of retches and vomits.

-

The acute phase of emesis is typically observed within the first 24 hours, while the delayed phase occurs between 24 and 72 hours.[8][10]

-

Compare the emetic responses in the L-732,138-treated group to the vehicle-treated control group to determine the antiemetic efficacy.

-

Gerbils are a preferred species for studying NK1 receptor antagonists due to the high homology of their NK1 receptor with the human receptor.

-

Objective: To evaluate the in vivo target engagement and behavioral effects of L-732,138.

-

Animals: Male gerbils.

-

Procedure:

-

Administer L-732,138 or vehicle to the gerbils.

-

After a pre-treatment period, administer substance P or a selective NK1 receptor agonist intracerebroventricularly or via other relevant routes.

-

Observe and quantify specific behaviors induced by substance P, such as foot-tapping or scratching.[1]

-

The reduction in these behaviors in the L-732,138-treated group compared to the control group indicates the antagonist's efficacy in blocking the central effects of NK1 receptor activation.

-

Pharmacokinetics and Metabolism

The pharmacokinetic profile of L-732,138 has been investigated in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. While specific data on the in vitro metabolism and clearance rates for L-732,138 were not available in the reviewed literature, such studies are a standard part of preclinical development. These studies typically involve incubating the compound with liver microsomes or hepatocytes from different species to assess its metabolic stability and identify major metabolites. In vivo pharmacokinetic studies in animals like rats and monkeys are conducted to determine parameters such as half-life, volume of distribution, and bioavailability.

Clinical Development Status

Conclusion

L-732,138 is a seminal compound in the study of the substance P/NK1 receptor system. Its high potency and selectivity have made it an invaluable pharmacological tool for elucidating the role of this signaling pathway in various physiological and disease states. The data and experimental protocols summarized in this guide highlight the rigorous process of drug discovery and development, and underscore the importance of L-732,138 in advancing our understanding of neurokinin biology. While its clinical trajectory remains unclear, the knowledge gained from the study of L-732,138 has undoubtedly contributed to the successful development of other NK1 receptor antagonists that are now used in clinical practice.

References

- 1. Functional role of exogenous administration of substance P in chronic constriction injury model of neuropathic pain in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The NK-1 receptor antagonist L-732,138 induces apoptosis in human gastrointestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The NK-1 Receptor Antagonist L-732,138 Induces Apoptosis and Counteracts Substance P-Related Mitogenesis in Human Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay in Summary_ki [bindingdb.org]

- 7. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

L-732,138: A Potent Antagonist of Neurogenic Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurogenic inflammation, a complex process orchestrated by the peripheral nervous system, plays a pivotal role in the pathophysiology of numerous inflammatory and pain states. A key mediator in this cascade is Substance P (SP), a neuropeptide that exerts its pro-inflammatory effects primarily through the neurokinin-1 (NK1) receptor. L-732,138 has emerged as a highly selective and potent competitive antagonist of the human NK1 receptor, demonstrating significant potential in mitigating neurogenic inflammation. This technical guide provides a comprehensive overview of the mechanism of action of L-732,138, its effects on key inflammatory processes, detailed experimental protocols for its evaluation, and a summary of relevant quantitative data.

Introduction to Neurogenic Inflammation and the Role of the NK1 Receptor

Neurogenic inflammation is characterized by the release of pro-inflammatory neuropeptides, principally Substance P and calcitonin gene-related peptide (CGRP), from the peripheral terminals of sensory neurons.[1] This release is triggered by various stimuli, including trauma, infection, and irritants.[1] Upon release, Substance P binds to the NK1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on endothelial cells, mast cells, and immune cells.[2][3]

Activation of the NK1 receptor initiates a cascade of intracellular signaling events, leading to the cardinal signs of inflammation: vasodilation, increased vascular permeability (plasma extravasation), and the recruitment of immune cells.[1][2][3] The central role of the SP-NK1 receptor axis in neurogenic inflammation makes it a compelling target for therapeutic intervention.

L-732,138: A Selective NK1 Receptor Antagonist

L-732,138 is a non-peptide small molecule that acts as a potent and selective competitive antagonist of the tachykinin NK1 receptor.[4] It exhibits a high affinity for the human NK1 receptor, with an IC50 of 2.3 nM.[4] Its selectivity for the NK1 receptor over other neurokinin receptors (NK2 and NK3) is greater than 1000-fold.[4] By competitively blocking the binding of Substance P to the NK1 receptor, L-732,138 effectively inhibits the downstream signaling pathways that drive neurogenic inflammation.

Signaling Pathways in Neurogenic Inflammation

The binding of Substance P to the NK1 receptor triggers a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gq/11. This initiates a well-defined signaling cascade, as depicted in the diagram below.

References

- 1. Levodropropizine reduces capsaicin- and substance P-induced plasma extravasation in the rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of L-732,138 in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-732,138 is a potent and selective non-peptide competitive antagonist of the neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P (SP). The SP/NK-1R signaling system is extensively distributed throughout the central nervous system (CNS) and is implicated in the pathophysiology of a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the role of L-732,138 as a research tool and potential therapeutic agent in the context of CNS disorders. It covers its mechanism of action, summarizes key quantitative data, details experimental protocols for its use in preclinical research, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction: The Substance P/NK-1 Receptor System and L-732,138

Substance P, an undecapeptide of the tachykinin family, is a key neurotransmitter and neuromodulator involved in pain transmission, neurogenic inflammation, and the regulation of stress and emotional behaviors.[1][2] It exerts its biological effects primarily through the activation of the G protein-coupled NK-1 receptor.[3] The widespread distribution of NK-1 receptors in brain regions associated with pain, mood, and anxiety—such as the amygdala, hippocampus, and prefrontal cortex—has made this receptor a compelling target for the development of novel therapeutics for CNS disorders.

L-732,138 has emerged as a critical pharmacological tool for elucidating the functions of the SP/NK-1R system. It is a highly selective and potent competitive antagonist of the human NK-1 receptor, with an IC50 in the low nanomolar range.[1][4] Its ability to cross the blood-brain barrier allows for the investigation of the central effects of NK-1 receptor blockade in vivo.

Mechanism of Action of L-732,138

L-732,138 functions by competitively binding to the NK-1 receptor, thereby preventing the binding of Substance P and subsequent receptor activation. This blockade inhibits the downstream signaling cascades initiated by SP.

The Substance P/NK-1R Signaling Pathway

Activation of the NK-1 receptor by Substance P leads to the coupling of Gαq/11 and Gαs proteins.[5][6] This initiates a cascade of intracellular events, including:

-

Activation of Phospholipase C (PLC): This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Activation of Protein Kinase C (PKC): Elevated intracellular Ca2+ and DAG together activate PKC, which in turn phosphorylates various downstream targets, influencing cellular processes like gene expression and proliferation.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: The SP/NK-1R system can also activate the ERK/MAPK pathway, which is involved in cell growth and differentiation.[7]

By blocking the initial binding of SP, L-732,138 effectively inhibits all of these downstream signaling events.

Quantitative Data for L-732,138

The following tables summarize key quantitative data for L-732,138 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of L-732,138

| Target | Cell Line/Tissue | Assay Type | Value | Reference(s) |

| Human NK-1 Receptor | CHO cells | [125I]-SP Displacement | IC50 = 2.3 nM | [1][4] |

| Human NK-1 Receptor | CHO cells | [125I]-Tyr-8 substance P Displacement | IC50 = 1.6 nM | [1] |

| Rat NK-1 Receptor | - | - | ~200-fold lower potency than human | [1] |

| Human NK-2 Receptor | - | - | >1000-fold lower potency than NK-1 | [1] |

| Human NK-3 Receptor | - | - | >1000-fold lower potency than NK-1 | [1] |

Table 2: In Vitro Antiproliferative Activity of L-732,138

| Cell Line | Cancer Type | Value | Reference(s) |

| SW-403 | Colon Carcinoma | IC50 = 75.28 µM | [8][9] |

| 23132-87 | Gastric Carcinoma | IC50 = 76.8 µM | [8][9] |

| COLO 858 | Melanoma | IC50 = 44.6 µM | [1] |

| MEL HO | Melanoma | IC50 = 76.3 µM | [1] |

| COLO 679 | Melanoma | IC50 = 64.2 µM | [1] |

Role of L-732,138 in CNS Disorders

Pain

The SP/NK-1R system is a well-established mediator of nociceptive signaling, particularly in the context of inflammatory and neuropathic pain. L-732,138 has been shown to attenuate hyperalgesia and allodynia in various animal models of pain.[6][10]

-

Formalin Test: This test induces a biphasic pain response. L-732,138 has been shown to reduce the nociceptive behaviors in the second phase, which is associated with inflammatory pain and central sensitization.[11][12]

-

Neuropathic Pain Models: In models of nerve injury, such as the spared nerve injury (SNI) model, L-732,138 has demonstrated efficacy in reducing mechanical allodynia.[6]

Anxiety and Depression

The involvement of the SP/NK-1R system in stress and emotional regulation has led to the investigation of NK-1 receptor antagonists as potential anxiolytics and antidepressants. Preclinical studies with L-732,138 and other NK-1 antagonists have shown promising results in animal models of anxiety and depression.

-

Elevated Plus-Maze (EPM): This test assesses anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. Studies with NK-1 receptor antagonists have demonstrated such anxiolytic-like effects.[13][14]

-

Forced Swim Test (FST): This is a common screening test for antidepressant-like activity. Antidepressants reduce the immobility time of rodents in an inescapable cylinder of water. NK-1 receptor antagonists have been shown to produce antidepressant-like effects in this model.[15][16][17]

Neuroinflammation

Neurogenic inflammation, mediated by the release of neuropeptides like SP from sensory nerve endings, plays a significant role in the pathophysiology of acute CNS injuries such as stroke and traumatic brain injury.[8][18][19] L-732,138 and other NK-1 antagonists have been shown to reduce cerebral edema, blood-brain barrier disruption, and improve outcomes in animal models of stroke.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing L-732,138.

In Vivo Behavioral Assays

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated above the floor (e.g., 50 cm).[4][7][20][21]

-

Procedure:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Administer L-732,138 (doses can range from 0.3 to 5.0 mg/kg, i.p.) or vehicle 30 minutes prior to testing.[14]

-

Place the animal in the center of the maze, facing one of the open arms.[20]

-

Allow the animal to freely explore the maze for 5 minutes.[7]

-

Behavior is recorded using a video camera and analyzed with tracking software.

-

-

Parameters Measured:

-

Time spent in the open and closed arms.

-

Number of entries into the open and closed arms.

-

Percentage of time in open arms = (Time in open arms / Total time) x 100.[22]

-

Percentage of open arm entries = (Entries into open arms / Total entries) x 100.[14]

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom (e.g., 15 cm).[15][16][23]

-

Procedure:

-

Administer L-732,138 or vehicle at a specified time before the test.

-

Place the animal into the cylinder of water for a 6-minute session.[15]

-

The session is typically video-recorded for later analysis.

-

After the session, the animal is removed, dried, and returned to its home cage.

-

-

Parameters Measured:

In Vitro Assays

-

Materials:

-

Cell membranes from CHO cells stably expressing the human NK-1 receptor.

-

[125I]-Substance P (radioligand).

-

Varying concentrations of L-732,138.

-

Incubation buffer, glass fiber filters.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [125I]-Substance P and varying concentrations of L-732,138.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding of [125I]-Substance P against the concentration of L-732,138.

-

Calculate the IC50 value, which is the concentration of L-732,138 that inhibits 50% of the specific binding of the radioligand.

-

Immunohistochemistry for c-Fos Expression

-

Principle: The expression of the immediate early gene c-Fos is used as a marker for neuronal activation.

-

Procedure:

-

Following a behavioral test or drug administration (with L-732,138 or vehicle), animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde) at the peak time for c-Fos protein expression (typically 90-120 minutes post-stimulation).[23][24]

-

The brains are removed, post-fixed, and cryoprotected.

-

Coronal sections of the brain are cut on a cryostat or vibratome.

-

Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos).[25]

-

A secondary antibody (e.g., biotinylated goat anti-rabbit) is applied, followed by an avidin-biotin-peroxidase complex.

-

The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate in c-Fos positive nuclei.

-

-

Analysis:

-

Brain sections are imaged under a microscope.

-

The number of c-Fos-positive cells is quantified in specific brain regions of interest.

-

Differences in neuronal activation between the L-732,138-treated and control groups are assessed.

-

Conclusion

L-732,138 is an invaluable tool for investigating the role of the Substance P/NK-1 receptor system in the central nervous system. Its high potency and selectivity make it a reliable antagonist for both in vitro and in vivo studies. The evidence gathered from studies using L-732,138 and other NK-1 receptor antagonists strongly implicates the SP/NK-1R pathway in the pathophysiology of pain, anxiety, depression, and neuroinflammation. While clinical trials with NK-1 receptor antagonists for these indications have had mixed results, continued preclinical research with compounds like L-732,138 is crucial for further delineating the complex roles of this system in the CNS and for identifying novel therapeutic strategies for a variety of neurological and psychiatric disorders. This guide provides a foundational resource for researchers and drug development professionals working in this exciting and challenging field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. Neurokinin 1 receptor activation in the rat spinal cord maintains latent sensitization, a model of inflammatory and neuropathic chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NK1 tachykinin receptor antagonist treatment reduces cerebral edema and intracranial pressure in an ovine model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The NK-1 receptor antagonist L-732,138 induces apoptosis in human gastrointestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The NK-1 Receptor Antagonist L-732,138 Induces Apoptosis and Counteracts Substance P-Related Mitogenesis in Human Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analgesic effects of morphine and loperamide in the rat formalin test: interactions with NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. NK1 tachykinin receptor antagonist treatment reduces cerebral edema and intracranial pressure in an ovine model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. conductscience.com [conductscience.com]

- 23. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. c-Fos Expression during Temporal Order Judgment in Mice - PMC [pmc.ncbi.nlm.nih.gov]

L-732,138: A Potent and Selective NK1 Receptor Antagonist for Tachykinin Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-732,138 is a potent and highly selective non-peptide competitive antagonist of the tachykinin neurokinin 1 (NK1) receptor. Its high affinity for the human NK1 receptor, coupled with significantly lower affinity for NK2 and NK3 receptors, establishes it as a critical tool for elucidating the physiological and pathological roles of Substance P (SP), the endogenous ligand for the NK1 receptor. This document provides a comprehensive technical overview of L-732,138, including its binding profile, detailed experimental protocols for its use in in-vitro assays, and a summary of the signaling pathways of tachykinin receptors. This guide is intended to equip researchers with the necessary information to effectively utilize L-732,138 in their studies of tachykinin receptor pharmacology and function.

Introduction to L-732,138 and Tachykinin Receptors

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors. SP exhibits the highest affinity for the NK1 receptor, while NKA and NKB preferentially bind to NK2 and NK3 receptors, respectively.

L-732,138 has emerged as a valuable pharmacological tool due to its high potency and selectivity for the human NK1 receptor. It is approximately 1,000-fold more potent in antagonizing the human NK1 receptor compared to the human NK2 and NK3 receptors[1]. This selectivity allows for the specific investigation of NK1 receptor-mediated signaling pathways and the physiological functions of Substance P, minimizing off-target effects on other tachykinin receptors.

Quantitative Data: Binding Profile of L-732,138

The following table summarizes the binding affinity of L-732,138 for the human tachykinin receptors. The data highlights the remarkable selectivity of this antagonist for the NK1 receptor.

| Receptor | Ligand | Ki (nM) | Selectivity (fold) vs. NK1 |

| Human NK1 | L-732,138 | ~0.5 - 2.3* | - |

| Human NK2 | L-732,138 | >1000 | >~435 - 2000 |

| Human NK3 | L-732,138 | >1000 | >~435 - 2000 |

*The reported Ki and IC50 values for L-732,138 at the NK1 receptor vary slightly across different studies and assay conditions. The selectivity is consistently reported to be in the order of 1000-fold over NK2 and NK3 receptors.[1]

Tachykinin Receptor Signaling Pathways

Tachykinin receptors primarily couple to Gq/11 and Gs proteins to initiate intracellular signaling cascades. The activation of these pathways leads to the mobilization of intracellular calcium and the accumulation of cyclic AMP (cAMP), respectively.

NK1 Receptor Signaling

The NK1 receptor, upon activation by Substance P, can couple to both Gq/11 and Gs proteins.

NK2 and NK3 Receptor Signaling

The NK2 and NK3 receptors primarily couple to Gq/11, leading to the activation of the phospholipase C pathway.

References

Methodological & Application

L-732,138: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of L-732,138, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK-1) receptor, in in vitro assays. L-732,138 is a valuable tool for studying the physiological and pathological roles of the NK-1 receptor and for investigating its potential as a therapeutic target in various diseases, including cancer and inflammatory disorders.

Compound Information

| Property | Value | Reference |

| IUPAC Name | N-acetyl-L-tryptophan [3,5-bis(trifluoromethyl)phenyl]methyl ester | [1] |

| CAS Number | 148451-96-1 | [1] |

| Molecular Formula | C₂₂H₁₈F₆N₂O₃ | [1] |

| Molecular Weight | 472.4 g/mol | [1] |

| Mechanism of Action | Selective, competitive antagonist of the tachykinin NK-1 receptor. | [2] |

Solubility and Preparation of Stock Solutions

Proper dissolution and preparation of L-732,138 are critical for obtaining accurate and reproducible results in in vitro assays. The solubility of L-732,138 in various common laboratory solvents is summarized below.

Table 1: Solubility of L-732,138

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 94 mg/mL (199 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[3] |

| Dimethylformamide (DMF) | ≥ 30 mg/mL | - |

| Ethanol | ≥ 94 mg/mL | - |

| Water | Insoluble | [3] |

| Aqueous Buffer (e.g., PBS) | Insoluble | Direct dissolution in aqueous buffers is not recommended. |

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of L-732,138 in DMSO, which is a common practice for in vitro studies.

Materials:

-

L-732,138 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

-

Weighing: Accurately weigh the desired amount of L-732,138 powder.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 211.7 µL of DMSO per 1 mg of L-732,138).

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO can be stored at -80°C for up to one year.[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays